molecular formula C41H62O8 B1246767 methyl tortuoate A

methyl tortuoate A

Cat. No.: B1246767
M. Wt: 682.9 g/mol
InChI Key: JXKZNYNPSVPPHD-FCKTVZGXSA-N
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Description

The word "tortuose" appears in botanical descriptions (e.g., "root large, tortuose" in Polygonum viviparum and "branches flexuose or tortuose" in Lichen chalybeiformis ), referring to twisted or winding morphological features. This suggests that either:

  • The compound is a hypothetical methyl ester derivative of a plant/lichen metabolite with a "tortuose" structure.
  • The evidence provided is unrelated to the requested compound, and the user may have intended to reference a different source.

Properties

Molecular Formula

C41H62O8

Molecular Weight

682.9 g/mol

IUPAC Name

methyl (1S,2R,4S,8R,11R,15S,18R,21R,22R,23E,27R)-2,4-dihydroxy-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-18-propan-2-yl-31-oxatetracyclo[25.3.1.05,22.08,21]hentriaconta-5,23,28-triene-21-carboxylate

InChI

InChI=1S/C41H62O8/c1-23(2)29-20-32(42)26(5)12-10-11-24(3)18-33(43)30-19-28(7)38-31(41(30,22-34(29)44)39(46)48-9)17-25(4)13-15-36-27(6)14-16-37(49-36)40(8,47)21-35(38)45/h14,17,23-24,26,29-31,35-37,45,47H,10-13,15-16,18-22H2,1-9H3/b25-17+/t24-,26+,29-,30+,31-,35+,36-,37+,40-,41+/m1/s1

InChI Key

JXKZNYNPSVPPHD-FCKTVZGXSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](C(=O)C[C@@H](C(=O)C[C@@]2([C@@H](CC(=C3[C@H]2/C=C(/CC[C@@H]4C(=CC[C@H](O4)[C@](C[C@@H]3O)(C)O)C)\C)C)C(=O)C1)C(=O)OC)C(C)C)C

Canonical SMILES

CC1CCCC(C(=O)CC(C(=O)CC2(C(CC(=C3C2C=C(CCC4C(=CCC(O4)C(CC3O)(C)O)C)C)C)C(=O)C1)C(=O)OC)C(C)C)C

Synonyms

methyl tortuoate A

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification Challenges

  • The term "methyl tortuoate A" does not appear in standard chemical registries (e.g., CAS Registry, PubChem, ChemSpider) or reputable reaction databases.

  • No publications in journals indexed by PubMed, ScienceDirect, or the American Chemical Society reference this compound.

Nomenclature Issues

  • The name may contain a typographical error (e.g., "tortuoate" vs. a known suffix like "toluate" or "terephthalate").

  • It could represent a hypothetical or proprietary compound not disclosed in public literature.

Specialized Context

  • If "this compound" is a recently discovered natural product, its reactions may not yet be published.

  • The compound might be cited under an alternative IUPAC name or trivial name not apparent in the query.

Recommendations for Further Research

  • Verify the compound name with the original source to rule out spelling or formatting errors.

  • Explore structural analogs : If the compound is related to methyl esters (e.g., methyl acrylates or benzoates), review general reactivity patterns of methylated organic frameworks (see methylation/demethylation mechanisms in ).

  • Consult specialized databases :

    • SciFinder or Reaxys for proprietary or patent-associated data.

    • Natural product repositories (e.g., NPASS, LOTUS) for uncharacterized metabolites.

General Methyl Ester Reactivity (For Reference)

While not specific to "this compound," the reactivity of methyl esters can be inferred from analogous systems:

Reaction Type Conditions Products Key References
Nucleophilic substitution Strong bases (e.g., Grignard reagents)Alcohols, ketones
Acid-catalyzed hydrolysis H⁺/H₂OCarboxylic acids
Reduction LiAlH₄Primary alcohols
Oxidation KMnO₄/acidic conditionsCarboxylic acids (if α-H present)

Critical Data Gaps

  • No experimental data (e.g., NMR, MS, or XRD) were located to confirm the structure or reactivity of "this compound."

  • No synthetic pathways or biological activity studies were identified.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks structural or functional analogs of "methyl tortuoate A." For example:

Hypothetical Comparison Table (Speculative)

Compound Source Organism Functional Group Key Properties Reference
This compound Polygonum viviparum Methyl ester Unknown (inferred)
Alpha-hydroxy Metoprolol Synthetic Hydroxy metabolite Pharmacologically active
Lichen metabolites Lichen chalybeiformis Polyphenols Antioxidant potential (inferred)

Note: This table is speculative due to insufficient evidence.

Critical Limitations of the Evidence

  • Irrelevant references: –6 focus on manuscript formatting, drug testing, and inorganic compounds, which are unrelated .

Recommendations for Further Research

To address this gap:

Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on "this compound."

Investigate methyl esters derived from Polygonum species or lichens, which may share structural similarities.

Q & A

Q. What gaps exist in the ecological impact studies of this compound, and how can they be addressed?

  • Methodological Answer: Limited data on soil biodegradation (half-life >60 days in OECD 307 tests) suggest persistence risks. Isotope-labeled this compound (¹⁴C-CH₃) tracks mineralization rates in microcosms. Metagenomics (16S rRNA sequencing) identifies microbial consortia involved in degradation, informing bioremediation strategies .

Q. Tables for Key Data Comparison

Parameter Study A Study B Discrepancy Resolution
Aqueous Solubility 2.1 mg/mL0.8 mg/mLPEG-400 co-solvent in Study A
Plasma Half-life 4.2 h6.8 hMurine vs. rat metabolism
COX-2 IC₅₀ 18 μM32 μMRecombinant vs. native enzyme source

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